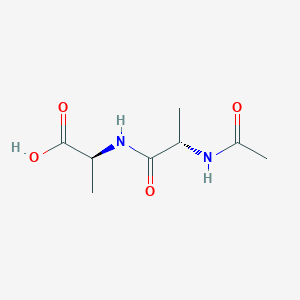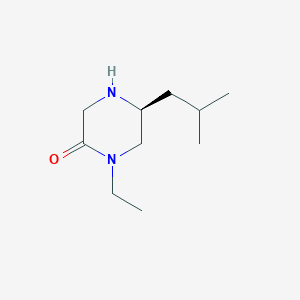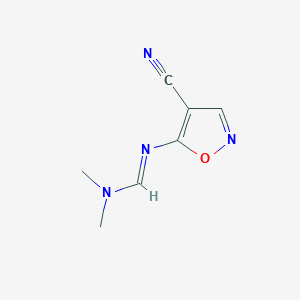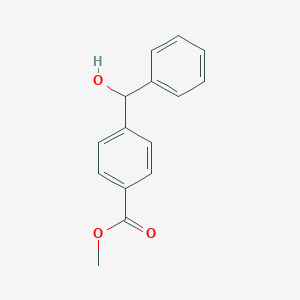
Methyl 4-(hydroxy(phenyl)methyl)benzoate
Vue d'ensemble
Description
“Methyl 4-(hydroxy(phenyl)methyl)benzoate” is an organic compound with the CAS Number: 108475-89-4 . It has a molecular weight of 242.27 and its IUPAC name is methyl 4-[hydroxy (phenyl)methyl]benzoate . It is a solid substance stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI Code for “Methyl 4-(hydroxy(phenyl)methyl)benzoate” is 1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 . This indicates the presence of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
“Methyl 4-(hydroxy(phenyl)methyl)benzoate” is a solid substance . The compound is sealed in dry storage at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : Methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, synthesized from malic acid, are crucial intermediates for producing biologically active compounds, including ACE inhibitors (Zhang, Khan, Gong, & Lee, 2009).
Liquid Crystal Research : Methyl and ethyl 4-[4-(alkanoyloxy)phenyl]diazenylbenzoates exhibit nematic and smectic mesophases, influenced by the alkyl chain length (Niezgoda & Galewski, 2013). Similarly, lateral methyl substitution affects the mesophase behavior of aryl 4-alkoxyphenylazo benzoates, altering steric, mesomeric, and polarisability effects (Naoum, Fahmi, Ahmed, & Saad, 2015).
Metabolism Studies : In agricultural science, metsulfuron methyl is metabolized in wheat and barley to specific compounds including methyl 4-hydroxy-2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl) amino] carbonyl] amino] sulfonyl]-benzoate (Anderson, Priester, & Shalaby, 1989).
Material Science Applications : Certain derivatives of methyl 4-(hydroxy(phenyl)methyl)benzoate, like methyl 4-hydroxybenzoate, have been studied for their potential in growing single crystals with specific properties, which are important for material science applications (Vijayan, Babu, Gunasekaran, Gopalakrishnan, & Ramasamy, 2003).
Chemical Reactions and Photophysical Properties : Studies have also focused on the influence of methyl groups in various chemical reactions, like the Fries rearrangement of specific benzoates (Yamamoto, Isota, & Ohkubo, 2000), and the photophysical properties of S, N, and Se-modified methyl salicylate derivatives (Yoon, Kim, Kim, Kang, Sohn, & Kim, 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
methyl 4-[hydroxy(phenyl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBIZPXNJOMSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(hydroxy(phenyl)methyl)benzoate | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

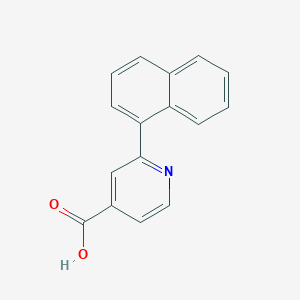
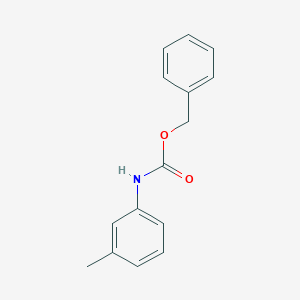
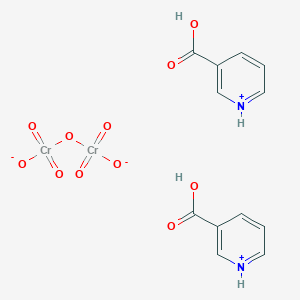
![2-[(E)-prop-1-enyl]-1H-benzimidazole](/img/structure/B12156.png)
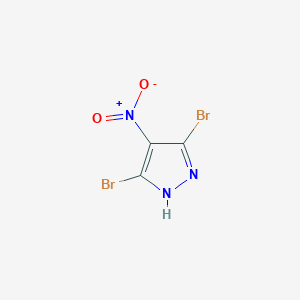
![(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B12161.png)
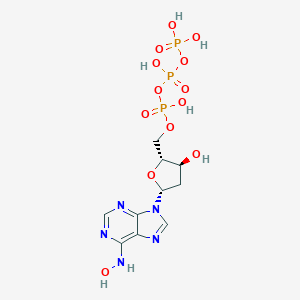
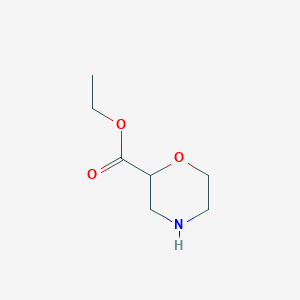
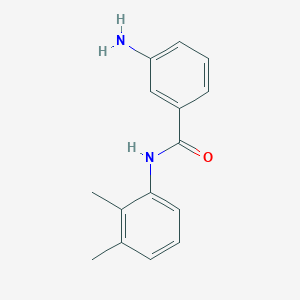
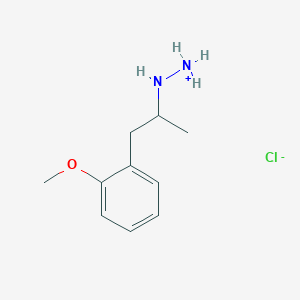
![Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12174.png)
